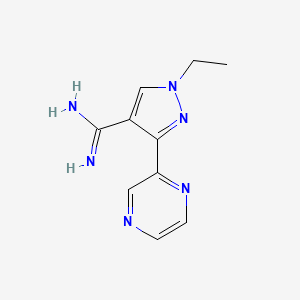

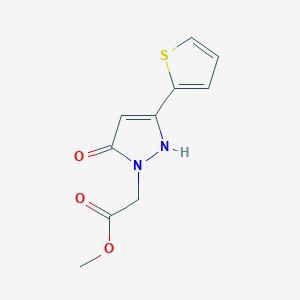

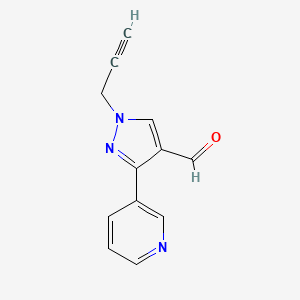

![molecular formula C8H16N2O2 B1492870 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol CAS No. 2097945-48-5](/img/structure/B1492870.png)

2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol

Descripción general

Descripción

2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de compuestos biológicamente activos

Este compuesto espirocíclico es un precursor en la síntesis de compuestos biológicamente activos. Su estructura única se puede funcionalizar para crear una variedad de moléculas con posibles efectos terapéuticos .

Inhibición alostérica de SHP2

Sirve como material de partida para la preparación de metilpirazinas di- y trisustituidas. Estos compuestos se estudian como inhibidores alostéricos de SHP2, una proteína tirosina fosfatasa involucrada en la señalización celular .

Investigación terapéutica

2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol, también conocido como AOAA, ha sido investigado por sus efectos terapéuticos. Como derivado del aminoácido L-serina, exhibe una gama de actividades biológicas que podrían conducir a nuevos tratamientos.

Estudios toxicológicos

Además de las aplicaciones terapéuticas, los efectos tóxicos de AOAA también son objeto de estudio. Comprender su toxicidad es crucial para desarrollar fármacos seguros.

Síntesis química

La naturaleza espirocíclica del compuesto lo convierte en un candidato interesante para estudios de síntesis química. Los investigadores pueden explorar su reactividad y transformación en otros productos químicos valiosos .

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol is SHP2 . SHP2 is a protein tyrosine phosphatase that plays a key role in cellular growth and differentiation .

Mode of Action

This compound acts as an allosteric inhibitor of SHP2 . It inserts into the “blocking” loop located at the interdomain interface of N-SH2, C-SH2, and PTP domains, which stabilizes SHP2 in the inactive “closed” conformation .

Biochemical Pathways

The inhibition of SHP2 by this compound affects various biochemical pathways involved in cellular growth and differentiation . The exact pathways and their downstream effects are currently under investigation.

Pharmacokinetics

The pharmacokinetic properties of 2-Amino-6-oxa-2-azaspiro[4It has been suggested that the compound has moderate potency, selectivity, and oral bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of SHP2, which can lead to the suppression of cellular growth and differentiation .

Análisis Bioquímico

Biochemical Properties

2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the enzyme SHP2, which is involved in receptor tyrosine kinase signaling pathways . This inhibition can affect downstream signaling processes, impacting cellular functions and responses.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with SHP2 can lead to alterations in cell proliferation, differentiation, and survival . Additionally, it may impact the expression of genes involved in these processes, further influencing cellular behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting SHP2, it disrupts the receptor tyrosine kinase signaling pathway, leading to downstream effects on cellular functions . This inhibition can result in altered phosphorylation states of proteins involved in the pathway, ultimately affecting gene expression and cellular responses.

Propiedades

IUPAC Name |

2-amino-6-oxa-2-azaspiro[4.5]decan-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c9-10-3-2-8(6-10)5-7(11)1-4-12-8/h7,11H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWWMIMZCNUBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(C2)N)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

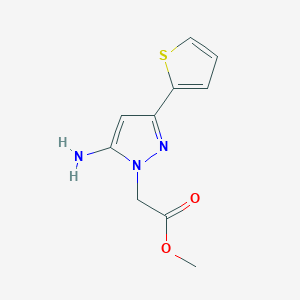

![6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492790.png)

![6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492802.png)